molecular formula C14H26O B144618 Tetradec-5-yn-1-ol CAS No. 25593-82-2

Tetradec-5-yn-1-ol

Cat. No.: B144618
CAS No.: 25593-82-2
M. Wt: 210.36 g/mol
InChI Key: YAYVLVVDLNCCMO-UHFFFAOYSA-N
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Description

Tetradec-5-yn-1-ol is an organic compound with the molecular formula C₁₄H₂₆O. It is a clear, colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemical compounds. This compound is notable for its role as a precursor to sex pheromones in certain insect species, making it significant in both chemical and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradec-5-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-bromo-5-decyne with 1-hexyne in the presence of a base such as sodium amide. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced using catalytic hydrogenation of tetradec-5-yne. This process involves the use of a catalyst such as Lindlar’s catalyst in the presence of hydrogen gas. The reaction is carried out at low temperatures to ensure selective hydrogenation .

Chemical Reactions Analysis

Types of Reactions: Tetradec-5-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetradec-5-yn-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetradec-5-yn-1-ol primarily involves its role as a precursor in the synthesis of sex pheromones. These pheromones are crucial for the mating behavior of certain insect species. The compound undergoes enzymatic transformations to form the active pheromone molecules, which then interact with specific receptors in the target insects, triggering behavioral responses .

Comparison with Similar Compounds

Uniqueness: Tetradec-5-yn-1-ol is unique due to its specific role in the synthesis of sex pheromones for certain insect species. Its triple bond also makes it a versatile intermediate in various chemical reactions, providing a distinct advantage over similar compounds .

Properties

IUPAC Name

tetradec-5-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-8,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYVLVVDLNCCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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